Gomisin E

Descripción

Propiedades

Fórmula molecular |

C28H34O9 |

|---|---|

Peso molecular |

514.6 g/mol |

Nombre IUPAC |

(11R,12R,15R,24S,25S)-12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one |

InChI |

InChI=1S/C28H34O9/c1-13-8-16-9-19-24(36-12-35-19)26-20(16)21-17(10-18(31-5)23(32-6)25(21)33-7)22(15(13)3)37-27(29)28(4,30)14(2)11-34-26/h9-10,13-15,22,30H,8,11-12H2,1-7H3/t13-,14+,15-,22+,28+/m0/s1 |

Clave InChI |

MLGBLGQFPHASJN-RKZUNUFISA-N |

SMILES isomérico |

C[C@H]1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5[C@@H]([C@H]1C)OC(=O)[C@]([C@@H](CO4)C)(C)O)OC)OC)OC)OCO3 |

SMILES canónico |

CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1C)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3 |

Origen del producto |

United States |

Foundational & Exploratory

The Chemical Architecture of Gomisin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin E is a naturally occurring dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis. This document provides a comprehensive technical overview of the chemical structure of this compound, including its detailed stereochemistry, key structural features, and spectroscopic data. Furthermore, it outlines experimental protocols for its isolation and for assaying its biological activity related to the inhibition of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is classified as a dibenzocyclooctadiene lignan, a class of secondary metabolites characterized by a C18 skeleton formed from the dimerization of two C6-C3 units. The core structure consists of a cyclooctadiene ring fused to two phenyl rings.

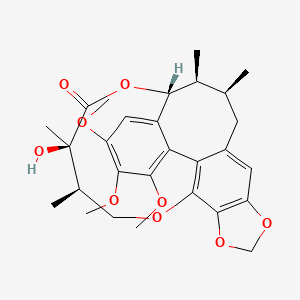

The systematic IUPAC name for this compound is (11R,12R,15R,24S,25S)-12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one. Its chemical structure is depicted in Figure 1.

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

The key structural features of this compound include a dibenzocyclooctadiene core, three methoxy groups on one of the aromatic rings, a methylenedioxy group on the other aromatic ring, and a lactone ring. The stereochemistry of the molecule is crucial for its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₄O₉ | [1][2] |

| Molecular Weight | 514.56 g/mol | [1] |

| CAS Number | 72960-21-5 | [2] |

| Appearance | Powder | [3] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are essential for the structural confirmation of this compound. While the original publication by Ikeya et al. contains the definitive data, representative chemical shifts for key functional groups are summarized in Table 2.

Table 2. Key ¹H and ¹³C NMR Chemical Shift Ranges for this compound Functional Groups.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.5 - 7.0 | 100 - 155 |

| Methoxyl Protons (-OCH₃) | 3.5 - 4.0 | 55 - 65 |

| Methylenedioxy Protons (-O-CH₂-O-) | 5.9 - 6.1 | ~101 |

| Methyl Protons (-CH₃) | 0.8 - 2.0 | 10 - 25 |

| Carbinol Protons (-CH-O-) | 3.5 - 5.0 | 60 - 90 |

| Carbonyl Carbon (C=O) | - | 170 - 180 |

Note: These are approximate ranges and can vary based on the solvent and instrument frequency. For unambiguous assignment, 2D NMR techniques such as COSY, HSQC, and HMBC are required.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which is a critical piece of data for structure elucidation.

Table 3. Mass Spectrometry Data for this compound.

| Ionization Mode | Observed m/z | Interpretation |

| Electrospray Ionization (ESI+) | 515.2275 | [M+H]⁺ |

| Electrospray Ionization (ESI+) | 537.2094 | [M+Na]⁺ |

Biological Activity and Signaling Pathway

This compound has been reported to exhibit various biological activities, with a notable inhibitory effect on the Nuclear Factor of Activated T-cells (NFAT) transcription.[2] NFAT is a family of transcription factors that play a crucial role in the immune response, as well as in the development of cardiac and skeletal muscle tissues.

The calcineurin-NFAT signaling pathway is a key regulatory cascade in T-lymphocyte activation. An increase in intracellular calcium (Ca²⁺) levels activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, leading to its nuclear translocation and subsequent activation of target gene transcription. This compound is thought to interfere with this pathway, thus suppressing NFAT-mediated gene expression.

Caption: Simplified NFAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Isolation of this compound from Schisandra chinensis

The following is a general protocol for the isolation of this compound, based on methods described in the literature.

1. Extraction:

-

Air-dried and powdered fruits of Schisandra chinensis are extracted with a suitable solvent, such as methanol or ethanol, at room temperature.

-

The extraction is typically repeated multiple times to ensure complete extraction of the lignans.

-

The solvent is then removed under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The lignan-rich fraction (typically the chloroform or ethyl acetate fraction) is collected.

3. Chromatographic Purification:

-

The active fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing this compound are pooled and further purified by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

NFAT Transcription Inhibition Assay

The inhibitory effect of this compound on NFAT transcription can be assessed using a reporter gene assay.

1. Cell Culture and Transfection:

-

A suitable cell line, such as Jurkat T-cells, is cultured under standard conditions.

-

The cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NFAT-responsive promoter.

2. Cell Treatment:

-

After transfection, the cells are treated with various concentrations of this compound for a specified period.

-

The cells are then stimulated with an activator of the NFAT pathway, such as a combination of a phorbol ester (e.g., PMA) and a calcium ionophore (e.g., ionomycin), to induce NFAT activation.

3. Luciferase Assay:

-

Following stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

The inhibition of NFAT transcription is determined by the reduction in luciferase activity in this compound-treated cells compared to untreated control cells.

4. Data Analysis:

-

The results are typically expressed as the percentage of inhibition relative to the control.

-

The IC₅₀ value (the concentration of this compound that causes 50% inhibition) is calculated to quantify its inhibitory potency.

Caption: Experimental workflow for the NFAT transcription inhibition assay.

Conclusion

This compound possesses a complex and well-defined chemical structure that has been elucidated through rigorous spectroscopic analysis. Its biological activity as an inhibitor of the NFAT signaling pathway makes it a compound of significant interest for further pharmacological investigation and potential drug development. The information and protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this fascinating natural product.

References

Gomisin E: A Technical Guide to its Discovery and Isolation from Schisandra chinensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandra chinensis, a woody vine native to East Asia, has a long history of use in traditional medicine. Its berries are rich in a class of bioactive compounds known as dibenzocyclooctadiene lignans, which have garnered significant scientific interest for their diverse pharmacological activities. Among these is Gomisin E, a lignan that, along with its counterparts, contributes to the therapeutic potential of Schisandra chinensis extracts. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing experimental protocols and summarizing quantitative data for related lignans to offer a comparative context. While specific quantitative data and signaling pathways for this compound are not extensively documented in publicly available research, this guide synthesizes the existing knowledge on the isolation of similar lignans from Schisandra chinensis to provide a robust framework for its study.

Quantitative Analysis of Lignans in Schisandra chinensis

Table 1: Content of Major Lignans in Schisandra chinensis Seeds [1]

| Lignan | Content (% of dry weight) |

| Schisandrin | 0.75–1.86 |

| Gomisin A | 0.13–0.90 |

| Deoxyschisandrin | 0.07–1.09 |

| Gomisin N | 0.24–1.49 |

| Wuweizisu C | 0.01–0.34 |

Table 2: Yield of Lignans from Schisandra chinensis Berries using Analytical HPLC [2]

| Lignan | Yield (% of starting plant material) |

| Deoxyschisandrin | 0.0156 |

| Gomisin N | 0.0173 |

Experimental Protocols: Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound is not explicitly outlined in the available literature, a general methodology can be compiled from established procedures for separating dibenzocyclooctadiene lignans from Schisandra chinensis. The following protocol is a composite of techniques reported in various studies.[3][4][5][6]

Extraction

The initial step involves the extraction of crude lignans from the dried and powdered fruits of Schisandra chinensis.

-

Solvent Extraction:

-

Methanol or Ethanol: Maceration or reflux extraction with methanol or 80-95% ethanol is a common method.[7][8] The plant material is typically extracted multiple times to ensure maximum yield.

-

Petroleum Ether: Extraction with petroleum ether is also used to obtain a crude extract containing lignans.[3]

-

Acetone: A 70% acetone solution can be used for extraction at room temperature.[4]

-

Supercritical CO2 Extraction: This method is employed for non-polar extracts and can yield a high content of lignans.[9]

-

Fractionation and Purification

The crude extract is then subjected to various chromatographic techniques to isolate individual lignans.

-

Macroporous Resin Column Chromatography: The crude extract can be initially fractionated using macroporous resins. Elution with a gradient of ethanol-water allows for the separation of lignans based on their polarity.[5]

-

Silica Gel Column Chromatography: This is a standard technique for the separation of lignans. The column is typically eluted with a gradient of hexane and ethyl acetate or hexane and acetone.[6]

-

High-Performance Liquid Chromatography (HPLC): Analytical and preparative reverse-phase HPLC are powerful tools for the final purification of individual lignans.[2] A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the preparative separation of lignans like schisandrin and gomisin A.[10]

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, HSQC, HMBC, and COSY experiments are used to elucidate the detailed chemical structure and stereochemistry.[2]

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the general workflow for the isolation of lignans from Schisandra chinensis and the known signaling pathways of other Gomisin compounds, which may share similarities with this compound.

Biological Activity and Signaling Pathways of Gomisins

While the specific signaling pathways modulated by this compound are still under investigation, studies on other gomisins provide valuable insights into the potential mechanisms of action for this class of compounds.

-

Gomisin A has been shown to induce vasodilation through an endothelium-dependent nitric oxide (NO) pathway and by dephosphorylation of myosin light chain (MLC).[11] It also exhibits inhibitory effects on voltage-gated Na+ currents.[10]

-

Gomisin C has been found to suppress lipid accumulation in adipocytes by inhibiting the JAK2-STAT signaling pathway.[2]

-

Gomisin G improves muscle strength by enhancing mitochondrial biogenesis and function via the Sirt1/PGC-1α signaling pathway.[12]

-

Gomisin J exhibits anticancer activity by inducing both apoptosis and necroptosis in cancer cells.[13]

-

Gomisin L1 induces apoptosis in human ovarian cancer cells by regulating intracellular reactive oxygen species (ROS) production via NADPH oxidase.[7]

-

Gomisin N has been shown to inhibit melanogenesis by regulating the PI3K/Akt and MAPK/ERK signaling pathways.[14] It also suppresses the expression of inducible nitric oxide synthase (iNOS) by targeting the NF-κB and C/EBPβ pathways.[15]

The proposed metabolic pathways of Gomisin D and E in rats suggest that these compounds may be involved in various signaling pathways, including the IL-17 signaling pathway, estrogen signaling pathway, and PI3K-Akt signaling pathway.[16] Further research is needed to elucidate the specific targets and mechanisms of action of this compound.

Conclusion

This compound is one of the many bioactive lignans found in Schisandra chinensis with potential therapeutic applications. While specific data on its isolation yield and signaling pathways are limited, this guide provides a comprehensive framework for its extraction, purification, and characterization based on established methods for similar compounds from the same source. The provided experimental protocols and comparative quantitative data for other lignans serve as a valuable resource for researchers and drug development professionals. Future studies are warranted to fully elucidate the quantitative presence of this compound in Schisandra chinensis and to unravel its specific molecular targets and signaling pathways, which will be crucial for harnessing its full therapeutic potential.

References

- 1. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Schisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Constituents of Schizandra chinensis BAILL. I. Isolation and Structure Determination of Five New Lignans, Gomisin A, B, C, F and G, and the Absolute Structure of Schizandrin [jstage.jst.go.jp]

- 4. Extraction and Separation of Active Ingredients in Schisandra chinensis (Turcz.) Baill and the Study of their Antifungal Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Composition and biological activity of different extracts from Schisandra sphenanthera and Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gomisin A from Schisandra chinensis induces endothelium-dependent and direct relaxation in rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gomisin G improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Executive Summary: Lignans, a class of polyphenolic compounds derived from plants, have garnered significant attention for their diverse pharmacological properties. Among these, the dibenzocyclooctadiene lignans isolated from the fruit of Schisandra chinensis, particularly the Gomisin family, exhibit a remarkable range of bioactivities.[1] These compounds have demonstrated potent anti-inflammatory, anticancer, hepatoprotective, and neuroprotective effects in numerous preclinical studies.[2][3][4] This guide provides a comprehensive overview of the bioactivity of Gomisin E and its related analogues, such as Gomisin A, G, J, and N. It consolidates quantitative data from various screening assays into structured tables for comparative analysis, details the experimental protocols for key bioactivity assessments, and visualizes the primary signaling pathways involved. While extensive data exists for several Gomisin lignans, research on this compound is comparatively limited, highlighting an area for future investigation. This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and development.

Introduction to Gomisin Lignans

Lignans are a major class of phytoestrogens characterized by a C6-C3 dimer structure. The Gomisin family, belonging to the dibenzocyclooctadiene subtype, are the principal bioactive constituents of Schisandra chinensis (Schisandra berries), a plant with a long history in traditional medicine.[1][2] These compounds, including Gomisin A, C, E, G, J, L1, M2, and N, possess a unique and rigid eight-membered ring structure that contributes to their diverse biological activities. Their therapeutic potential spans multiple domains, from oncology to neurodegenerative disease, primarily attributed to their ability to modulate key cellular signaling pathways involved in inflammation, apoptosis, and oxidative stress.

Quantitative Bioactivity Data

The following tables summarize the quantitative data from various in vitro and in vivo studies on Gomisin lignans, providing a comparative look at their potency and efficacy across different biological models.

Anticancer Activity

Gomisin lignans exhibit significant cytotoxic and antiproliferative effects against a range of cancer cell lines. The mechanisms often involve the induction of apoptosis, necroptosis, and cell cycle arrest.[5][6]

| Lignan | Cancer Cell Line(s) | Assay | Endpoint (IC50) | Concentration Range | Reference(s) |

| Gomisin A | Ovarian (SKOV3, A2780) | MTT | - | 0.04 µM (used in combo) | [6] |

| Gomisin J | Breast (MCF7, MDA-MB-231) | Viability | - | <10 µg/mL (proliferation), >30 µg/mL (viability) | [5][7][8] |

| Gomisin L1 | Ovarian (A2780) | MTT | 21.92 ± 0.73 µM | - | [2][9] |

| Gomisin L1 | Ovarian (SKOV3) | MTT | 55.05 ± 4.55 µM | - | [2][9] |

| Gomisin L1 | Leukemia (HL-60) | Cytotoxicity | 82.02 µM | - | [2] |

| Gomisin L1 | Cervical (HeLa) | Cytotoxicity | 166.19 µM | - | [2] |

Anti-inflammatory Activity

Several Gomisin lignans effectively suppress inflammatory responses by inhibiting the production of key mediators like nitric oxide (NO) and pro-inflammatory cytokines.[10][11]

| Lignan | Model | Stimulus | Biomarker Inhibited | Endpoint (IC50) | Concentration Range | Reference(s) |

| Gomisin A | Mouse Macrophages (RAW 264.7) | LPS | iNOS, COX-2, RIP2/NF-κB | - | - | [12] |

| Gomisin G | Mouse Macrophages (RAW 264.7) | P. gingivalis LPS | TNF-α, IL-1β, IL-6 | - | Up to 40 µM | [11] |

| Gomisin J | Mouse Macrophages (RAW 264.7) | LPS | NO, Pro-inflammatory cytokines | - | - | [10][13] |

| Gomisin J | Mouse Macrophages (RAW 264.7) | P. gingivalis LPS | TNF-α, IL-1β, IL-6 | - | Up to 40 µM | [11] |

| Gomisin N | Mouse Macrophages (RAW 264.7) | LPS | NO, Pro-inflammatory cytokines | - | - | [10][13] |

| Gomisin R | Rat Macrophages (RAW 264.7) | LPS | TNF-α, IL-1β, IL-6, NF-κB | - | - | [12] |

Hepatoprotective and Neuroprotective Activities

Gomisins have shown protective effects in models of liver and neuronal damage, often by mitigating oxidative stress and inflammation.

| Lignan | Activity | Model | Key Findings | Reference(s) |

| Gomisin A | Hepatoprotective | CCl4-induced acute liver injury (rats) | Prevented increase in ALT/AST; decreased lipid peroxidation.[3] | [3][14] |

| Gomisin N | Hepatoprotective | Tunicamycin-induced ER stress (mice) | Reduced markers of ER stress and decreased liver TG levels.[15][16] | [15][16][17] |

| Gomisin N | Neuroprotective | Alzheimer's disease models (in vivo/vitro) | Rescued cognitive impairment by activating Nrf2 signaling.[18] | [18] |

| Gomisin J | Neuroprotective | Cerebral ischemia/reperfusion (rats) | Attenuated neuronal injury via anti-apoptotic and antioxidant effects.[4][19][20] | [4][19] |

Bioactivity of this compound

Data specifically on this compound is limited compared to other lignans. The primary reported activity is the inhibition of Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in the immune response.

| Lignan | Activity | Assay | Endpoint (IC50) | Reference(s) |

| This compound | Immunosuppressive | NFAT Transcription Inhibition | 4.73 µM | [21] |

Signaling Pathways and Mechanisms of Action

Gomisin lignans exert their effects by modulating complex signaling networks. The following diagrams illustrate key pathways targeted by these compounds.

Inhibition of NF-κB Signaling in Inflammation

The NF-κB pathway is a central regulator of inflammation. Gomisins A, G, J, and R have been shown to inhibit this pathway, preventing the transcription of pro-inflammatory genes.[3][11][12]

Caption: Gomisin lignans inhibit the LPS-induced NF-κB signaling pathway.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, ERK) are also critical for inflammatory responses. Gomisins J and N, and Schisandrin C can block the phosphorylation and activation of these kinases.[10]

Caption: Gomisins J and N block inflammatory responses by inhibiting MAPK phosphorylation.

Nrf2-Mediated Antioxidant Response

Gomisin N demonstrates neuroprotective effects by activating the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response, leading to the expression of protective enzymes.[18]

Caption: Neuroprotective mechanism of Gomisin N via activation of the Nrf2 pathway.

ROS-Induced Apoptosis in Cancer Cells

The anticancer activity of Gomisin L1 in ovarian cancer is mediated by the generation of Reactive Oxygen Species (ROS) through NADPH oxidase (NOX), which triggers the apoptotic cascade.[2][9]

References

- 1. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The molecular mechanisms of the hepatoprotective effect of gomisin A against oxidative stress and inflammatory response in rats with carbon tetrachloride-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sentosacy.com [sentosacy.com]

- 11. Anti-Inflammatory Effect of Heme Oxygenase-1 Toward Porphyromonas gingivalis Lipopolysaccharide in Macrophages Exposed to Gomisins A, G, and J - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Anti-apoptotic and hepatoprotective effects of gomisin A on fulminant hepatic failure induced by D-galactosamine and lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protective Effect of Gomisin N against Endoplasmic Reticulum Stress-Induced Hepatic Steatosis [jstage.jst.go.jp]

- 16. Protective Effect of Gomisin N against Endoplasmic Reticulum Stress-Induced Hepatic Steatosis [jstage.jst.go.jp]

- 17. Gomisin N Alleviates Ethanol-Induced Liver Injury through Ameliorating Lipid Metabolism and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. glpbio.com [glpbio.com]

The Mechanism of Action of Gomisin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin E is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history in traditional medicine. Lignans from S. chinensis are known to possess a wide range of pharmacological properties, including anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects. While research has elucidated the mechanisms of several related gomisins, the specific molecular pathways of this compound are less characterized. This technical guide provides a detailed overview of the currently understood mechanism of action of this compound, supplemented with comparative data from related gomisin compounds to offer a broader context for its potential therapeutic applications.

Core Mechanism of Action: Inhibition of NFAT Transcription

The primary characterized mechanism of action for this compound is its role as an inhibitor of the Nuclear Factor of Activated T-cells (NFAT) transcription pathway. NFAT is a family of transcription factors crucial for immune responses, particularly in the activation of T-cells and the subsequent expression of cytokines like Interleukin-2 (IL-2). The dysregulation of the NFAT signaling pathway is implicated in various autoimmune and inflammatory diseases, making it a significant target for therapeutic intervention.

This compound has been demonstrated to inhibit NFAT-mediated transcription, suggesting its potential as an immunosuppressive or anti-inflammatory agent.

Quantitative Data: Potency of this compound

The inhibitory activity of this compound on NFAT transcription has been quantified, providing a benchmark for its potency. This data is essential for comparing its efficacy against other compounds and for guiding dose-selection in experimental models.

| Compound | Target/Activity | IC50 Value |

| This compound | Inhibition of NFAT Transcription | 4.73 µM |

Signaling Pathway

The NFAT signaling cascade is initiated by an increase in intracellular calcium levels, which activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, enabling its translocation from the cytoplasm to the nucleus. In the nucleus, NFAT binds to specific DNA response elements in the promoter regions of target genes, leading to their transcription. While it is confirmed that this compound inhibits the overall transcriptional output of this pathway, the precise molecular target—whether it is calcineurin itself or another downstream component—has not yet been fully elucidated.

Caption: NFAT signaling pathway with the putative inhibitory action of this compound.

Experimental Protocols

The following section details a representative methodology for quantifying the inhibitory effect of this compound on NFAT transcription, based on standard laboratory procedures.

NFAT Luciferase Reporter Assay

This assay is a common and effective method for screening compounds that modulate the NFAT signaling pathway. It utilizes a reporter gene (luciferase) under the control of an NFAT-responsive promoter.

Objective: To quantify the dose-dependent inhibition of NFAT-driven transcription by this compound.

Materials:

-

Jurkat T-cells (or other suitable cell line, e.g., THP-1)

-

NFAT Luciferase Reporter Lentivirus

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (as stimulants)

-

This compound stock solution (in DMSO)

-

96-well opaque white microplate

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Preparation: Stably transfect Jurkat cells with the NFAT Luciferase Reporter Lentivirus. Culture the cells according to standard protocols.

-

Seeding: Seed the transduced Jurkat cells into a 96-well opaque plate at a density of approximately 50,000 cells per well.

-

Compound Treatment: Prepare serial dilutions of this compound in assay medium. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) group.

-

Stimulation: To induce NFAT activation, add PMA (final concentration ~20 ng/mL) and Ionomycin (final concentration ~1 µM) to all wells except the unstimulated control.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-8 hours.

-

Luminescence Reading: Add the luciferase assay reagent to each well according to the manufacturer's instructions. After a brief incubation at room temperature (~20 minutes) to allow for cell lysis and signal stabilization, measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract background luminescence (from cell-free wells). Normalize the data by setting the stimulated control (PMA/Ionomycin + DMSO) as 100% activity and the unstimulated control as 0%. Plot the normalized luminescence against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.

Caption: Experimental workflow for an NFAT Luciferase Reporter Assay.

Comparative Mechanisms of Other Gomisins

To provide a broader context, this section summarizes the known mechanisms of other well-studied gomisins. These findings highlight common pathways targeted by this class of lignans and suggest potential, yet unconfirmed, avenues of investigation for this compound.

Anti-inflammatory and Immunomodulatory Pathways

Several gomisins exhibit potent anti-inflammatory effects by modulating key signaling cascades.

-

MAPK Pathway: Gomisin J and Gomisin N have been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinases 1 and 2 (ERK1/2), and c-Jun N-terminal kinase (JNK). This blockage prevents the downstream production of pro-inflammatory mediators.[1][2]

-

NF-κB Pathway: Gomisin N and Gomisin M2 inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for inflammatory responses, by preventing the degradation of its inhibitor, IκBα, or by suppressing the activation of IKKα.[3][4][5]

-

STAT Pathway: Gomisin M2 has been found to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 1 (STAT1), a key component in interferon signaling.[3][6]

Caption: Key anti-inflammatory pathways modulated by various gomisins.

Anticancer and Pro-Apoptotic Mechanisms

Gomisins have been investigated for their potential in oncology, where they influence pathways related to cell survival, proliferation, and death.

-

PI3K/Akt/mTOR Pathway: Gomisin N exerts anti-liver cancer effects by inhibiting the phosphorylation of PI3K and Akt, key nodes in a major cell survival pathway.

-

Apoptosis Induction: Gomisin M2 induces apoptosis in breast cancer cells through the cleavage of PARP and Caspase-3.[7]

-

Oxidative Stress: Gomisin N has demonstrated neuroprotective effects by activating the Nrf2 antioxidant response pathway.[8]

Quantitative Data for Related Gomisins

The following table provides a summary of quantitative data for other gomisins to facilitate comparison.

| Compound | Cell Line / Model | Activity | IC50 / Effect Value |

| Gomisin M2 | MDA-MB-231 | Cytotoxicity / Inhibition of proliferation | 57 µM |

| Gomisin M2 | HCC1806 | Cytotoxicity / Inhibition of proliferation | 60 µM |

Conclusion and Future Directions

The primary established mechanism of action for this compound is the potent inhibition of NFAT-mediated gene transcription. This positions this compound as a promising candidate for further investigation in the context of immune-related disorders. The detailed experimental protocols provided herein offer a clear framework for validating and expanding upon these findings.

However, significant research gaps remain. Future studies should focus on:

-

Target Deconvolution: Identifying the precise molecular target of this compound within the NFAT pathway (e.g., direct interaction with calcineurin or other regulatory proteins).

-

Broader Pathway Profiling: Investigating whether this compound shares the ability of other gomisins to modulate MAPK, NF-κB, and PI3K/Akt pathways.

-

In Vivo Efficacy: Translating the in vitro findings into relevant animal models of inflammatory or autoimmune diseases.

A deeper understanding of this compound's molecular interactions will be critical for harnessing its full therapeutic potential and advancing its development as a novel pharmacological agent.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/ Dermatophagoides farinae Extract-Induced BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Gomisin E in Schisandra Fruit Extracts: A Technical Guide to Natural Abundance, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural abundance of Gomisin E and other major lignans in Schisandra fruit extracts. It details the analytical methodologies for their quantification and explores the associated biological signaling pathways relevant to drug discovery and development. While quantitative data for many lignans are available, specific data on the natural abundance of this compound remains limited in the reviewed literature.

Quantitative Abundance of Lignans in Schisandra chinensis Fruit

The fruit of Schisandra chinensis is a rich source of various bioactive dibenzocyclooctadiene lignans. The concentration of these compounds can vary depending on the geographical origin, harvesting time, and the extraction method employed. While this compound is a known constituent, quantitative studies predominantly focus on more abundant lignans such as Schisandrin, Gomisin A, and Gomisin N.

| Lignan | Concentration Range (mg/g of dry weight) | Notes |

| Schisandrin | 2.199 - 11.08[1] | Often the most abundant lignan. |

| Gomisin A | ~0.20% (2 mg/g) | A major lignan component. |

| Gomisin N | ~0.57% (5.7 mg/g) | Another significant lignan. |

| Schisantherin A | 2.263 - 6.36 | Can be predominant in some samples.[1] |

| Deoxyschisandrin | - | Frequently quantified but specific range not detailed in provided results. |

| γ-Schisandrin | - | Frequently quantified but specific range not detailed in provided results. |

| This compound | Data not available in cited literature | Identified as a constituent, but quantitative data is scarce. |

Experimental Protocols

Accurate quantification of this compound and other lignans from Schisandra fruit extracts requires robust extraction and analytical procedures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.

Extraction of Lignans from Schisandra Fruit

Objective: To efficiently extract lignans from the dried fruit material for subsequent analysis.

Materials:

-

Dried Schisandra chinensis fruits, powdered

-

Methanol (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Protocol:

-

Weigh 0.5 g of powdered Schisandra chinensis fruit into a conical flask.

-

Add 20 mL of methanol to the flask.

-

Perform ultrasonication for 20 minutes.

-

Filter the extract through a 0.45 µm membrane filter.

-

Repeat the extraction process on the residue with an additional 20 mL of methanol for 20 minutes.

-

Combine the filtrates and adjust the total volume to 50 mL with methanol.

-

Prior to injection into the HPLC or LC-MS/MS system, filter the final extract through a 0.22 µm syringe filter.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify individual lignans from the extract.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (A) and water (B).

-

Gradient Program:

-

0-10 min: 10-50% A

-

10-60 min: 50-100% A

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Calibration: Prepare a mixed standard stock solution containing known concentrations of lignan standards (including this compound, if available) in methanol. Create a series of working standard solutions by diluting the stock solution. Generate a calibration curve by plotting the peak area against the concentration for each analyte.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To achieve higher sensitivity and selectivity in the quantification of lignans, especially for low-abundance compounds.

Instrumentation:

-

UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

C18 analytical column (e.g., 100 mm × 2.1 mm, 1.8 µm)

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

-

Gradient Program:

-

0-3 min: 10-55% A

-

3-15 min: 55-80% A

-

15-16 min: 80-95% A

-

16-20 min: 95% A

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 35 °C

-

Injection Volume: 2 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.8 kV

-

Source Temperature: 300 °C

-

Desolvation Gas Temperature: 350 °C

-

MRM Transitions: Specific precursor-to-product ion transitions for each lignan need to be determined by infusing individual standards.

Visualized Workflows and Signaling Pathways

Experimental Workflow for Lignan Quantification

Figure 1: General workflow for the extraction and quantification of lignans from Schisandra fruit.

Apoptotic Signaling Pathway of Gomisins in Cancer Cells

While the specific signaling pathway for this compound is not detailed in the available literature, studies on other gomisins, such as Gomisin N and Gomisin L1, provide a model for the pro-apoptotic effects of dibenzocyclooctadiene lignans in cancer cells. This pathway is relevant for drug development professionals exploring the anti-cancer potential of Schisandra lignans.

Figure 2: Proposed apoptotic signaling pathway for gomisins in cancer cells.

This diagram illustrates that gomisins can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. A key mechanism appears to be the induction of reactive oxygen species (ROS), which can upregulate death receptors and also contribute to mitochondrial dysfunction. The convergence point of these pathways is the activation of effector caspases, such as caspase-3, leading to the execution of apoptosis.

References

The Pharmacokinetic Profile of Dibenzocyclooctadiene Lignans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of dibenzocyclooctadiene lignans, a class of bioactive compounds predominantly found in the fruits of Schisandra chinensis. These lignans, including schisandrin, schisandrin B, schisandrin C, deoxyschizandrin, and gomisin A, are recognized for their diverse pharmacological activities, such as hepatoprotective, anti-inflammatory, and neuroprotective effects. Understanding their absorption, distribution, metabolism, and excretion (ADME) is crucial for their development as therapeutic agents. This document summarizes key quantitative pharmacokinetic data, details common experimental protocols, and visualizes relevant biological pathways and workflows to support further research and drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of dibenzocyclooctadiene lignans have been primarily studied in rat models following oral administration. The data reveals generally rapid absorption and elimination. The bioavailability of these compounds can be influenced by co-administered substances, highlighting the importance of studying them in the context of whole extracts and in combination with other drugs.[1][2][3] The following tables summarize the key pharmacokinetic parameters for the most studied dibenzocyclooctadiene lignans.

Table 1: Pharmacokinetic Parameters of Schisandrin in Rats (Oral Administration)

| Dose | Cmax (μg/mL) | Tmax (min) | AUC (min·ng/mL) | Bioavailability (%) | Reference |

| 10 mg/kg | 0.06 ± 0.03 | ~30 | 6.71 ± 4.51 | 15.56 ± 10.47 | [1][4] |

| 5.2 mg/kg (from 3 g/kg extract) | 0.08 ± 0.07 | 22 - 200 | 17.58 ± 12.31 | 78.42 ± 54.91 | [1][4] |

| 17.3 mg/kg (from 10 g/kg extract) | 0.15 ± 0.09 | 22 - 200 | 28.03 ± 14.29 | 37.59 ± 19.16 | [1][4] |

Table 2: Pharmacokinetic Parameters of Deoxyschizandrin (Schisandrin A) in Rats (Oral Administration)

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) | Reference |

| 4 mg/kg | 15.8 ± 3.1 | 0.51 ± 0.13 | Not Reported | [3] |

| 4 mg/kg (from extract) | 34.3 ± 16.8 | 3.83 ± 1.83 | Not Reported | [3] |

Table 3: Pharmacokinetic Parameters of Schisandrin B in Rats (Oral Administration)

| Dose | Cmax | Tmax | AUC | Bioavailability (%) | Reference |

| Not Specified | - | - | - | ~55.0 (female), ~19.3 (male) | [5] |

Table 4: Pharmacokinetic Parameters of Gomisin A in Rats (Oral Administration)

| Dose | Cmax | Tmax | AUC | Reference |

| 20 mg/mL (from extract) | Double-peak profile | ~0.5 h (first peak) | - | [3] |

Table 5: Pharmacokinetic Parameters of γ-Schisandrin (Schisandrin B isomer) in Rats (Oral Administration of Wurenchun Solid Dispersion)

| Gender | Cmax | AUC | Reference |

| Female | ~3-fold higher than male | ~6-fold higher than male | [6] |

Experimental Protocols

The following sections detail the methodologies commonly employed in the pharmacokinetic studies of dibenzocyclooctadiene lignans.

Animal Studies: In Vivo Pharmacokinetic Protocol in Rats

This protocol outlines a typical procedure for assessing the pharmacokinetics of a dibenzocyclooctadiene lignan after oral administration to rats.

Animals:

-

Male Sprague-Dawley rats are commonly used.[3]

-

Animals are typically fasted overnight before the experiment with free access to water.

Dosing:

-

Oral Gavage: This is the most common method for oral administration.[7][8][9]

-

Weigh the rat to determine the correct dosing volume (typically 10-20 mL/kg).[7]

-

Restrain the rat securely but without causing distress.[7]

-

Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth into the stomach.[7]

-

Gently insert the lubricated gavage needle into the esophagus. The needle should pass without resistance.[7]

-

Slowly administer the lignan solution or suspension.[7]

-

Observe the animal for any signs of distress post-administration.[7]

-

Blood Sample Collection:

-

Blood samples are collected at multiple time points to construct a concentration-time curve. A typical schedule includes pre-dose (0), and 5, 10, 15, 30, 45 minutes, and 1, 2, 3, 4, 8, and 12 hours post-dose.[10]

-

Common blood collection sites include the subclavian vein or via a jugular vein cannula.[10][11]

-

The total volume of blood collected should not exceed the recommended guidelines to avoid hypovolemic shock.[12]

-

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).[13]

-

Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.[14]

Bioanalytical Method: LC-MS/MS for Lignan Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of dibenzocyclooctadiene lignans in plasma samples.[4][14][15]

Sample Preparation:

-

Protein Precipitation: A simple and common method where a precipitating agent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. The supernatant containing the analyte is then analyzed.[3]

-

Liquid-Liquid Extraction (LLE): This method involves extracting the lignans from the plasma using an immiscible organic solvent such as ethyl acetate or ether.[4] This is often preferred for less polar compounds.[4]

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is frequently used for separation.[3][4]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a modifier like formic acid) and an organic phase (typically methanol or acetonitrile) is common.[3][4]

-

Flow Rate: A typical flow rate is around 0.4-0.8 mL/min.[3]

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each lignan and the internal standard.[3]

Signaling Pathways and Experimental Workflows

The pharmacological effects of dibenzocyclooctadiene lignans are mediated through the modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways and a typical experimental workflow.

Signaling Pathways

Caption: Signaling pathways modulated by Schisandrin B and Gomisin A.

Caption: Signaling pathways for Deoxyschizandrin and Schisandrin C.

Experimental Workflow

Caption: General workflow for an in vivo pharmacokinetic study.

Conclusion

The dibenzocyclooctadiene lignans from Schisandra chinensis exhibit interesting pharmacokinetic profiles characterized by rapid absorption and metabolism. Their bioavailability appears to be influenced by the formulation (pure compound vs. extract) and can show gender-specific differences. The primary metabolic routes involve demethylation and hydroxylation. These lignans modulate key signaling pathways, such as PI3K/Akt, Nrf2/NF-κB, and cGAS-STING, which are central to their observed pharmacological effects. The standardized protocols for in vivo studies and bioanalytical methods presented here provide a foundation for researchers to conduct further investigations into the therapeutic potential of this important class of natural compounds. Future studies should focus on elucidating the pharmacokinetic profiles of less-studied lignans and exploring their interactions with drug-metabolizing enzymes and transporters to better predict their behavior in clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comparative pharmacokinetics and tissue distribution of schisandrin, deoxyschisandrin and schisandrin B in rats after combining acupuncture and herb medicine (schisandra chinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. research.fsu.edu [research.fsu.edu]

- 8. iacuc.wsu.edu [iacuc.wsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. jove.com [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. cea.unizar.es [cea.unizar.es]

- 13. osti.gov [osti.gov]

- 14. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]

- 15. Analysis of lignans in Schisandra chinensis and rat plasma by high-performance liquid chromatography diode-array detection, time-of-flight mass spectrometry and quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the In Vitro Molecular Targets of Gomisin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin E, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has garnered interest for its potential therapeutic properties. Understanding the molecular mechanisms underlying its biological activities is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the in vitro identification of this compound's molecular targets, with a focus on its inhibitory effects on the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. The guide details relevant experimental protocols, presents quantitative data, and visualizes key pathways and workflows to facilitate further research and drug development efforts.

Identified Molecular Target and In Vitro Activity

The primary molecular target of this compound identified in vitro is the Nuclear Factor of Activated T-cells (NFAT) transcription pathway. This compound has been shown to inhibit NFAT-mediated transcription with a half-maximal inhibitory concentration (IC50) of 4.73 μM .

While the direct binding partner of this compound within the NFAT pathway has not been definitively elucidated in the available literature, the inhibitory effect on NFAT transcription is a key finding. The NFAT signaling cascade is a critical regulator of immune responses, and its inhibition is a target for immunosuppressive drugs.

Quantitative Data Summary

The following table summarizes the known in vitro quantitative data for this compound and other related Gomisin compounds for comparative purposes.

| Compound | Target/Activity | Assay System | IC50 / EC50 | Reference |

| This compound | NFAT Transcription Inhibition | Luciferase Reporter Assay | 4.73 μM | [1] |

Signaling Pathway Modulated by this compound

This compound's primary known mechanism of action revolves around the inhibition of the NFAT signaling pathway. This pathway is crucial for the activation of T-cells and the subsequent expression of pro-inflammatory cytokines.

NFAT Signaling Pathway

The activation of NFAT is a calcium-dependent process. An increase in intracellular calcium activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus. In the nucleus, NFAT binds to specific DNA response elements in the promoters of target genes, leading to their transcription. This compound's inhibition of this pathway suggests it may interfere with one or more of these steps.

Caption: NFAT Signaling Pathway and Potential Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the identification and characterization of this compound's molecular targets.

NFAT-Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NFAT in response to stimuli and to assess the inhibitory effect of compounds like this compound.

Principle: A reporter plasmid containing a luciferase gene under the control of an NFAT-responsive promoter is introduced into a suitable cell line (e.g., Jurkat T-cells, HEK293 cells). Activation of the NFAT pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

-

Cell Culture and Transfection:

-

Culture Jurkat or HEK293 cells in appropriate media (e.g., RPMI 1640 or DMEM with 10% FBS).

-

Seed cells into 96-well plates.

-

Transfect cells with an NFAT-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Incubate for 24-48 hours to allow for plasmid expression.

-

-

Compound Treatment and Cell Stimulation:

-

Pre-treat the transfected cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with an NFAT pathway activator, such as phorbol 12-myristate 13-acetate (PMA) and ionomycin, to induce NFAT activation.

-

Incubate for an additional 6-24 hours.

-

-

Luminescence Measurement:

-

Lyse the cells using a suitable lysis buffer.

-

Add luciferase substrate to the cell lysate.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Calculate the percentage of inhibition of NFAT activity by this compound at each concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for NFAT-Luciferase Reporter Assay.

Affinity Chromatography for Target Identification

Affinity chromatography is a powerful technique to isolate and identify the direct binding partners of a small molecule from a complex protein mixture.

Principle: this compound is immobilized on a solid support (resin). A cell lysate is then passed over the resin. Proteins that bind to this compound will be retained on the column, while non-binding proteins will flow through. The bound proteins can then be eluted and identified by mass spectrometry.

Protocol:

-

Preparation of Affinity Matrix:

-

Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a resin (e.g., NHS-activated sepharose).

-

Couple the this compound derivative to the resin according to the manufacturer's instructions.

-

Wash the resin extensively to remove any uncoupled ligand.

-

-

Cell Lysis and Protein Extraction:

-

Culture cells of interest and harvest them.

-

Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Chromatography:

-

Equilibrate the this compound-coupled resin with the lysis buffer.

-

Incubate the cell lysate with the resin to allow for binding of target proteins.

-

Wash the resin extensively with the lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Identification:

-

Elute the bound proteins from the resin using a competitive ligand (e.g., excess free this compound) or by changing the buffer conditions (e.g., pH, ionic strength).

-

Concentrate the eluted proteins.

-

Separate the proteins by SDS-PAGE and visualize by staining.

-

Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).

-

Caption: Workflow for Affinity Chromatography-based Target Identification.

Proteomics-Based Target Identification (e.g., DARTS)

Drug Affinity Responsive Target Stability (DARTS) is a proteomics-based method that can identify the targets of a small molecule without requiring its chemical modification.

Principle: The binding of a small molecule to its target protein can alter the protein's conformation and stability, making it more or less susceptible to proteolysis. In DARTS, cell lysates are treated with a protease in the presence or absence of the small molecule. The resulting protein fragments are then analyzed by mass spectrometry to identify proteins whose digestion pattern is altered by the compound.

Protocol:

-

Cell Lysis and Compound Treatment:

-

Prepare a native protein lysate from the cells of interest.

-

Divide the lysate into two aliquots: one treated with this compound and the other with a vehicle control.

-

Incubate to allow for binding.

-

-

Limited Proteolysis:

-

Add a protease (e.g., thermolysin or pronase) to both the treated and control lysates.

-

Incubate for a specific time to allow for partial digestion of the proteins.

-

Stop the digestion by adding a protease inhibitor or by heat inactivation.

-

-

Protein Separation and Analysis:

-

Separate the protein fragments by SDS-PAGE.

-

Compare the banding patterns between the this compound-treated and control samples.

-

Excise the bands that show a difference in intensity or size.

-

-

Mass Spectrometry Identification:

-

Perform in-gel digestion of the excised protein bands.

-

Analyze the resulting peptides by LC-MS/MS to identify the proteins.

-

Caption: Workflow for DARTS-based Target Identification.

Conclusion and Future Directions

The current in vitro evidence strongly suggests that this compound is an inhibitor of the NFAT transcription pathway. This finding provides a solid foundation for further investigation into its potential as an immunomodulatory agent. However, to fully elucidate its mechanism of action and to advance its therapeutic development, several key areas require further exploration:

-

Direct Target Identification: It is imperative to identify the direct binding partner(s) of this compound within the NFAT signaling cascade. Techniques such as affinity chromatography coupled with mass spectrometry, as well as proteomics approaches like DARTS, are well-suited for this purpose.

-

Binding Affinity and Kinetics: Once a direct target is identified, quantitative binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) should be employed to determine the binding affinity (Kd) and kinetics of the this compound-target interaction.

-

Enzymatic Assays: If the direct target is an enzyme (e.g., calcineurin), in vitro enzyme inhibition assays should be performed to determine the IC50 and the mode of inhibition.

-

Cellular Target Engagement: Cellular thermal shift assays (CETSA) can be used to confirm that this compound engages its target within a cellular context.

By systematically addressing these research questions, a comprehensive understanding of this compound's molecular targets and mechanism of action can be achieved, paving the way for its potential clinical application.

References

Gomisin E as an Inhibitor of NFAT Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin E, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a noteworthy inhibitor of the Nuclear Factor of Activated T-cells (NFAT) transcription pathway. This pathway is a critical regulator of immune responses, and its dysregulation is implicated in various inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound's inhibitory effects on NFAT signaling, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in immunology, pharmacology, and drug discovery.

Introduction to this compound and the NFAT Signaling Pathway

This compound is a bioactive compound found in the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from Schisandra chinensis are known for their diverse pharmacological activities, including anti-inflammatory and immunomodulatory effects.

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a pivotal role in the immune system. In resting T cells, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon T-cell activation, a sustained increase in intracellular calcium levels activates the calmodulin-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal and leading to its translocation into the nucleus. Once in the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to induce the expression of a wide array of genes, including those encoding cytokines like Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α), which are crucial for mounting an immune response. Due to its central role in immunity, the NFAT signaling pathway is a key target for immunosuppressive drugs.

Quantitative Data on the Inhibitory Activity of this compound

This compound has been demonstrated to inhibit NFAT-dependent transcription. The following table summarizes the available quantitative data on the inhibitory potency of this compound and related lignans.

| Compound | Assay | Target Cell Line | IC₅₀ (µM) | Reference |

| This compound | NFAT-luciferase reporter | Jurkat T cells | 4.73 ± 0.09 | [1] |

| Gomisin N | NFAT-luciferase reporter | Jurkat T cells | 1.33 ± 0.05 | [1] |

| Schisandrol A | NFAT-luciferase reporter | Jurkat T cells | 1.34 ± 0.05 | [1] |

| Schisandrin A | NFAT-luciferase reporter | Jurkat T cells | 7.23 ± 0.21 | [1] |

| Schisandrin C | NFAT-luciferase reporter | Jurkat T cells | 7.54 ± 0.22 | [1] |

Note: Data on the direct inhibition of cytokine production (e.g., IL-2, TNF-α) by this compound is not extensively available in the public domain. However, related lignans like Gomisin N have been shown to inhibit the production of inflammatory cytokines such as IL-6 and IL-8 in a dose-dependent manner.

Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway

While the precise molecular target of this compound within the NFAT pathway has not been definitively elucidated, the available evidence strongly suggests that it interferes with the calcineurin-mediated dephosphorylation and subsequent nuclear translocation of NFAT. This mode of action is consistent with the observed inhibition of NFAT-dependent gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on NFAT transcription.

NFAT-Luciferase Reporter Assay in Jurkat T Cells

This assay is the primary method for quantifying the transcriptional activity of NFAT.

Materials:

-

Jurkat T cells stably transfected with an NFAT-luciferase reporter construct

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Ionomycin

-

This compound (dissolved in DMSO)

-

Luciferase assay reagent

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the Jurkat-NFAT-luciferase reporter cells in a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete RPMI-1640 medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Cyclosporin A).

-

Cell Stimulation: After a pre-incubation period with the compound (typically 1-2 hours), stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) to activate the NFAT pathway.

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) if applicable. Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

In Vitro Calcineurin Phosphatase Activity Assay

This assay directly measures the enzymatic activity of calcineurin and can be used to determine if this compound is a direct inhibitor.

Materials:

-

Recombinant human calcineurin

-

RII phosphopeptide substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.25 mM CaCl₂, 1 µM Calmodulin)

-

This compound

-

Malachite Green Phosphate Detection Kit

-

96-well clear microplate

-

Plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, recombinant calcineurin, and various concentrations of this compound. Include a no-enzyme control and a vehicle control.

-

Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes to allow the compound to interact with the enzyme.

-

Initiate Reaction: Start the reaction by adding the RII phosphopeptide substrate to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction and Detect Phosphate: Stop the reaction and detect the amount of released free phosphate using the Malachite Green reagent according to the manufacturer's protocol.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

-

Data Analysis: Construct a phosphate standard curve to determine the amount of phosphate released in each reaction. Calculate the percentage of inhibition of calcineurin activity by this compound at each concentration.

Western Blot Analysis of NFAT Phosphorylation and Nuclear Translocation

This method is used to visualize the phosphorylation status and subcellular localization of NFAT.

Materials:

-

Jurkat T cells

-

PMA and Ionomycin

-

This compound

-

Cell lysis buffer with phosphatase and protease inhibitors

-

Nuclear and cytoplasmic extraction kit

-

Primary antibodies (anti-NFAT, anti-phospho-NFAT, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence detection reagents

Procedure:

-

Cell Treatment: Treat Jurkat T cells with this compound for a specified time, followed by stimulation with PMA/Ionomycin.

-

Fractionation: Separate the nuclear and cytoplasmic fractions using a commercial kit.

-

Protein Quantification: Determine the protein concentration of each fraction.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Analyze the band intensities to determine the levels of total and phosphorylated NFAT in the cytoplasmic and nuclear fractions. A decrease in nuclear NFAT and an increase in cytoplasmic phosphorylated NFAT upon this compound treatment would indicate inhibition of the pathway.

Conclusion and Future Directions

This compound demonstrates clear inhibitory activity against NFAT-driven transcription, positioning it as a promising candidate for further investigation as an immunomodulatory agent. The provided protocols offer a robust framework for researchers to explore the effects of this compound and other natural products on the NFAT signaling pathway.

Future research should focus on:

-

Direct Target Identification: Employing techniques such as cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) to definitively identify the direct molecular target(s) of this compound within the NFAT pathway.

-

In Vivo Efficacy: Evaluating the immunosuppressive and anti-inflammatory effects of this compound in animal models of autoimmune and inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

-

Cytokine Profiling: Quantifying the dose-dependent effects of this compound on the production of a broader range of NFAT-regulated cytokines.

By addressing these key areas, the full therapeutic potential of this compound as an inhibitor of NFAT transcription can be elucidated, potentially leading to the development of novel therapies for a range of immune-related disorders.

References

Unveiling the Neuroprotective Promise of Gomisin E: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health challenge. The pathological hallmarks of these disorders often include oxidative stress, neuroinflammation, and apoptosis, leading to progressive neuronal loss and cognitive decline.[1] In the quest for novel therapeutic agents, natural compounds have emerged as a promising frontier. Gomisin E, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has garnered interest for its potential neuroprotective properties. This technical guide provides an in-depth exploration of the current understanding of this compound's neuroprotective potential, focusing on its mechanisms of action, experimental evidence, and relevant signaling pathways. While direct quantitative data for this compound is emerging, this paper will also draw upon data from closely related gomisins to illustrate the therapeutic promise of this class of compounds.

Core Neuroprotective Mechanisms of Gomisin Lignans

The neuroprotective effects of lignans from Schisandra chinensis are multifaceted, primarily revolving around their potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[2][3] These compounds have been shown to effectively protect neuronal cells from damage and enhance cognitive performance in various experimental models.[2][3]

Attenuation of Oxidative Stress

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Gomisin lignans combat oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a master regulator of the cellular antioxidant response, inducing the expression of a wide array of cytoprotective genes.[1] Studies on related gomisins, such as Gomisin J and N, have demonstrated their ability to enhance the nuclear translocation of Nrf2 and increase the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[4]

Modulation of Neuroinflammation

Neuroinflammation, often mediated by activated microglia, is another critical factor in the progression of neurodegenerative pathologies. This compound and its analogs have demonstrated significant anti-inflammatory properties. A key quantitative measure of this activity is the half-maximal inhibitory concentration (IC50) for the inhibition of Nuclear Factor of Activated T-cells (NFAT) transcription, a pathway involved in the inflammatory response.

| Compound | Target | IC50 (µM) |

| This compound | NFAT Transcription | 4.73 ± 0.09 |

| Gomisin N | NFAT Transcription | 1.33 ± 0.05 |

Table 1: Inhibitory Concentration of this compound and N on NFAT Transcription. Data sourced from[5].

Furthermore, gomisins can inhibit the activation of other pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, in microglia.[6] This inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators, thereby mitigating the inflammatory damage to neurons.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is the final common pathway for neuronal loss in many neurodegenerative diseases. Gomisin lignans have been shown to exert anti-apoptotic effects by modulating the expression of key regulatory proteins. This includes downregulating the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, and upregulating the expression of anti-apoptotic proteins such as Bcl-2.[4][7] By altering the Bax/Bcl-2 ratio in favor of survival, gomisins can prevent the activation of the caspase cascade and subsequent neuronal death.[4]

Signaling Pathways Modulated by this compound and Related Lignans

The neuroprotective effects of this compound are orchestrated through its influence on several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Experimental Evidence and Methodologies

The neuroprotective effects of this compound and related lignans have been investigated in a variety of in vitro and in vivo models of neurodegeneration.